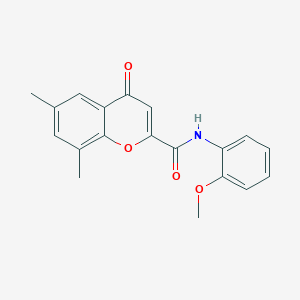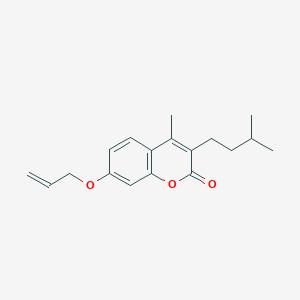
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(2-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(2-methoxyphenyl)acetamide is an organic compound that belongs to the class of benzofuran derivatives. Benzofurans are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic properties. This particular compound features a benzofuran core substituted with dimethyl groups and an acetamide moiety linked to a methoxyphenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4,6-dimethylbenzofuran and 2-methoxyaniline.
Step 1 Formation of Intermediate: The 4,6-dimethylbenzofuran undergoes a Friedel-Crafts acylation reaction with an appropriate acyl chloride to introduce the acetamide group.
Step 2 Coupling Reaction: The intermediate product is then coupled with 2-methoxyaniline under conditions that facilitate the formation of the final product. This step often involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(2-methoxyphenyl)acetamide would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated benzofuran derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(2-methoxyphenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Benzofuran derivatives are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. Its structure suggests it could interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable benzofuran core and functional groups that allow for further chemical modifications.
Mécanisme D'action
The mechanism of action of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The benzofuran core can intercalate with DNA or interact with enzymes, while the acetamide and methoxyphenyl groups can form hydrogen bonds and hydrophobic interactions with proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide: Lacks the methoxyphenyl group, which may reduce its biological activity.
N-(2-methoxyphenyl)acetamide: Lacks the benzofuran core, which is crucial for its interaction with biological targets.
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-phenylacetamide: Similar structure but without the methoxy group, which can affect its solubility and binding properties.
Uniqueness
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(2-methoxyphenyl)acetamide is unique due to the combination of its benzofuran core and the methoxyphenyl acetamide moiety. This combination enhances its potential for biological activity and allows for diverse chemical modifications, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C19H19NO3 |
|---|---|
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C19H19NO3/c1-12-8-13(2)19-14(11-23-17(19)9-12)10-18(21)20-15-6-4-5-7-16(15)22-3/h4-9,11H,10H2,1-3H3,(H,20,21) |
Clé InChI |
APSFSVSZWZMNFJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=C1)OC=C2CC(=O)NC3=CC=CC=C3OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-ethylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11412948.png)
![4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B11412953.png)


![1-(2-chlorophenyl)-4-{1-[4-(2-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11412966.png)
![N-{2-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}cyclohexanecarboxamide](/img/structure/B11412971.png)

![4-[4-(benzyloxy)-3-ethoxyphenyl]-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11412989.png)
![1-[4-(4-chlorophenoxy)butyl]-2-methyl-1H-benzimidazole](/img/structure/B11412994.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11413012.png)

![5-benzyl-6-methyl-2-{[2-(2-methylphenoxy)ethyl]sulfanyl}pyrimidin-4(3H)-one](/img/structure/B11413016.png)
![3-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11413023.png)
